molecular formula C17H20ClFN4O B6799580 N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide

N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide

Cat. No.: B6799580
M. Wt: 350.8 g/mol
InChI Key: IIXMTCCTOXXNGK-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a fluorinated phenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the fluorinated phenyl group and the imidazole moiety. Common reagents used in these reactions include halogenated phenyl derivatives, imidazole, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
  • N-[2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
  • N-[2-(4-chloro-3-methylphenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide

Uniqueness

N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide is unique due to the presence of both a chloro and a fluoro substituent on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O/c1-11-20-6-8-23(11)10-16(24)21-15-5-7-22(2)17(15)12-3-4-13(18)14(19)9-12/h3-4,6,8-9,15,17H,5,7,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXMTCCTOXXNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NC2CCN(C2C3=CC(=C(C=C3)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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